1-Bromo-4-iodo-2-methoxy-3-methylbenzene
Description
Significance of Aryl Halides in Modern Synthetic Strategies
Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental precursors in a vast array of chemical transformations. fiveable.mewikipedia.org Their importance in modern synthetic strategies is primarily anchored in their ability to participate in a multitude of cross-coupling reactions. fiveable.me Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings have become indispensable tools for forming new carbon-carbon bonds, enabling the construction of complex molecules from simpler aryl halide building blocks. fiveable.memdpi.com
The reactivity of aryl halides in these transformations is heavily influenced by the nature of the halogen atom, with the bond strength of the carbon-halogen (C-X) bond playing a critical role. whiterose.ac.uk Generally, the reactivity follows the trend I > Br > Cl >> F, a principle that allows for selective reactions when multiple different halogens are present on the same aromatic ring. whiterose.ac.uknih.gov Beyond cross-coupling, aryl halides are precursors for organometallic reagents, such as Grignard and organolithium reagents, and can undergo nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgresearchgate.net This wide-ranging reactivity makes them cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.metaylorandfrancis.com
Overview of Functionalized Benzene (B151609) Systems and Their Synthetic Utility
Benzene derivatives featuring multiple functional groups are critical to organic synthesis, as the substituents dictate the molecule's reactivity and provide handles for subsequent modifications. sciencedaily.com The interplay between different functional groups on a benzene ring—such as halogens, alkyl, and alkoxy groups—governs the electronic and steric environment of the molecule, influencing the regioselectivity of further reactions. For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) are activating and direct incoming electrophiles to the ortho and para positions.
The ability to synthesize benzene derivatives with five or six different functional groups in a controlled, programmed manner opens avenues to novel organic materials with unique properties. sciencedaily.com The strategic placement of various functionalities allows chemists to build molecular complexity in a stepwise and predictable fashion. This approach is essential for creating tailored molecules for applications in materials science, molecular electronics, and bio-imaging. sciencedaily.com The development of methods to create highly functionalized cyclohexenes from benzene precursors further highlights the drive to transform simple aromatic systems into complex, value-added products. nih.govacs.org
Contextualization of 1-Bromo-4-iodo-2-methoxy-3-methylbenzene within Densely Functionalized Aromatic Scaffolds
The compound this compound serves as an exemplary model of a densely functionalized aromatic scaffold. Its structure is distinguished by several key features that confer significant synthetic potential:
Differential Halogen Reactivity : The presence of both a bromine and an iodine atom on the same ring is of paramount importance. nbinno.com The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in the oxidative addition step of many transition metal-catalyzed cross-coupling reactions. whiterose.ac.uk This reactivity difference allows for site-selective or sequential functionalization. For example, a Sonogashira or Suzuki coupling can be performed selectively at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction. mdpi.comnbinno.comwikipedia.org This chemoselectivity is a powerful tool for the programmed construction of complex biaryl or aryl-alkyne systems. wikipedia.org
Directing and Activating Groups : The methoxy and methyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. Their positions influence the electronic environment of the C-X bonds and provide steric hindrance that can further modulate reactivity.
Complex Substitution Pattern : The tetrasubstituted pattern represents a valuable building block for synthesizing highly elaborate molecules that would be difficult to access through other means.
The strategic combination of these features makes this compound a highly versatile intermediate. It is designed for controlled, stepwise elaboration, enabling the introduction of different substituents at specific positions on the aromatic ring. While direct experimental data for this specific compound is not extensively published, its synthetic utility can be inferred from established principles of reactivity in analogous bromo-iodo-arene systems. The table below illustrates representative conditions for achieving site-selectivity in such compounds.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Solvent/Base | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Sonogashira Coupling | 1-Bromo-4-iodobenzene (B50087) | Terminal Alkyne | Pd Catalyst (e.g., Pd(PPh₃)₄), CuI (co-catalyst) | Amine Base (e.g., Et₃N, i-Pr₂NH) | Selective coupling at the C-I position | wikipedia.orgrsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-bromo-4-iodo-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
LDDKXQJMFAZNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 4 Iodo 2 Methoxy 3 Methylbenzene
Strategic Approaches to Regioselective Halogenation of Methoxybenzenes
The methoxy (B1213986) group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to benzene (B151609) itself. It is also a strong ortho, para-director, enriching the electron density at the positions ortho (adjacent) and para (opposite) to it. This is due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the aromatic ring. When designing a synthesis for a compound like 1-Bromo-4-iodo-2-methoxy-3-methylbenzene, the starting precursor would likely be 2-methoxy-3-methylbenzene. In this precursor, the interplay between the strongly activating ortho, para-directing methoxy group and the less activating ortho, para-directing methyl group must be carefully considered to achieve halogenation at the desired positions.
Achieving regioselective bromination on an electron-rich aromatic ring is a fundamental challenge in organic synthesis. The inherent reactivity of methoxybenzenes can lead to mixtures of isomers or even polybrominated products. wku.edu Therefore, protocols that can direct the bromine to a specific position are of high value.
Electrophilic aromatic bromination is a classic example of electrophilic aromatic substitution. fiveable.me The reaction mechanism generally proceeds in two main steps. libretexts.org First, a strong electrophile, typically a bromine cation (Br⁺) or a polarized bromine complex, is generated. This electrophile then attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.mejove.com In the final step, a proton is abstracted from the carbon atom bearing the bromine, which restores the ring's aromaticity and yields the brominated product. libretexts.orglumenlearning.com
The presence of an activating group like a methoxy substituent significantly influences the reaction's rate and regioselectivity. The methoxy group stabilizes the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho or para positions. This stabilization lowers the activation energy for substitution at these sites, making them the preferred locations for bromination. fiveable.me
Mechanism of Electrophilic Bromination:
Formation of Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br₂ molecule to create a more potent electrophile. jove.com Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized arenium ion. lumenlearning.com
Deprotonation: A weak base removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst. jove.com
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the regioselective bromination of aromatic compounds, particularly those that are activated. nih.govorganic-chemistry.org It serves as a source of electrophilic bromine, and its reactivity can be finely tuned by the choice of solvent and catalyst, often providing higher selectivity compared to molecular bromine. wku.edunih.gov For instance, the use of NBS can favor para-bromination in many cases. nih.gov
The bromination of activated aromatic compounds with NBS can proceed under various conditions. In some protocols, acidic catalysts or specific solvents are employed to enhance the electrophilicity of the bromine atom from NBS and control the regiochemical outcome. organic-chemistry.orgacs.org For example, using NBS in different solvents can lead to different product distributions. tandfonline.com Hexafluoroisopropanol (HFIP) has been shown to be an effective solvent that enables mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.orgresearchgate.net
| Substrate | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Anisole (B1667542) | NBS, Tetrabutylammonium bromide, CH₂Cl₂ | p-Bromoanisole | High | organic-chemistry.orgorganic-chemistry.org |
| Deactivated Aromatics | NBS, conc. H₂SO₄ | Monobrominated product | Good | acs.org |
| Electron-rich Arenes | NBS, Hexafluoroisopropanol (HFIP) | Regioselective monobromination | Good | organic-chemistry.org |
| Aromatic Compounds | NBS, UV irradiation | Regioselective monobromination | Good to High | researchgate.net |
Iodination of aromatic systems presents a different set of challenges compared to bromination. Molecular iodine (I₂) is the least reactive of the halogens, and its reaction with most aromatic compounds is slow and often reversible. jove.comacsgcipr.org Consequently, direct iodination typically requires the presence of an oxidizing agent to convert iodine into a more powerful electrophilic species, such as the iodine cation (I⁺). jove.com
A common strategy for aromatic iodination involves using molecular iodine in conjunction with an oxidizing agent. manac-inc.co.jp Agents such as nitric acid, hydrogen peroxide, or copper(II) salts facilitate the formation of an electrophilic iodine species that can then attack the aromatic ring. jove.com The choice of the oxidizing system can influence the reaction's efficiency and selectivity.
Besides I₂, other iodine-containing reagents are frequently used. N-Iodosuccinimide (NIS), similar to its bromine counterpart, is a popular reagent for the iodination of electron-rich arenes and heterocycles. organic-chemistry.org Its reactivity can be enhanced by the presence of acid catalysts. Other reagents include 1,3-diiodo-5,5-dimethylhydantoin (DIH), which can be used with a thiourea catalyst for the regioselective iodination of activated aromatic compounds. organic-chemistry.org
| Iodine Source | Activating/Oxidizing Agent | Typical Substrates | Reference |
|---|---|---|---|
| Iodine (I₂) | Nitric Acid (HNO₃) | Aromatic Hydrocarbons | manac-inc.co.jpwikipedia.org |
| Iodine (I₂) | Copper(II) Acetate | Polymethylbenzenes, Aniline, Phenol | researchgate.net |
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., H₂SO₄) | Deactivated Arenes | wikipedia.org |
| Ammonium Iodide (NH₄I) | Oxone | Aliphatic and Aromatic Alkynes | mdpi.com |
| Potassium Iodide (KI) | Ammonium Peroxodisulfate | Phenols, Anilines | organic-chemistry.org |
Electrochemical methods provide a powerful and practical alternative for the iodination of aromatic compounds. acs.orgresearchgate.net In this approach, an electric current is used to oxidize elemental iodine (I₂) to generate the highly reactive iodine cation (I⁺) in situ. acs.orgelsevierpure.com This technique offers several advantages, including mild reaction conditions, high efficiency, and enhanced control over the reaction, which can improve regioselectivity. acs.orggoogle.com
The general procedure involves the anodic oxidation of I₂ in a suitable solvent like acetonitrile (CH₃CN) with a supporting electrolyte such as sulfuric acid (H₂SO₄). acs.org The electrochemically generated I⁺ then reacts with the aromatic substrate. The selectivity of the reaction, particularly the para/ortho ratio for monosubstituted benzenes, can be significantly improved by using specific co-solvents. acs.orgresearchgate.net For highly reactive aromatic compounds that are prone to polyiodination, microflow reactor systems can be employed to achieve fast mixing and controlled reaction times, favoring the formation of monoiodo products. elsevierpure.com
Typical Electrochemical Iodination Setup:
Cell: An H-type divided cell is often used to separate the anodic and cathodic chambers. acs.org
Anode: Platinum plate where oxidation of I₂ to I⁺ occurs. acs.org
Cathode: Platinum plate. acs.org
Solvent/Electrolyte: A solution of H₂SO₄ in acetonitrile is a common system. acs.orgresearchgate.net
Procedure: A constant current is applied to the system containing I₂ and the electrolyte. After the I⁺ is generated, the aromatic compound is introduced to undergo iodination. acs.org
This method has been successfully applied to a variety of aromatic compounds, demonstrating its utility in synthesizing iodoarenes. acs.orgelsevierpure.com
Stepwise and Sequential Halogenation Strategies for Multi-Halogenated Aromatics
The introduction of multiple different halogen atoms onto an aromatic ring necessitates a carefully planned stepwise and sequential strategy to ensure correct positioning. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. For a precursor like 2-methoxy-3-methylanisole, the methoxy group is a strong activating and ortho, para-directing group, while the methyl group is a weaker activating and ortho, para-directing group.
A plausible strategy for the synthesis of this compound involves a two-step halogenation of a suitable precursor, such as 2-methoxy-3-methylanisole. The order of introduction of the iodine and bromine atoms is critical.
Strategy 1: Iodination followed by Bromination
Iodination: The first step would be the iodination of 2-methoxy-3-methylanisole. The methoxy group directs electrophilic substitution primarily to the C4 (para) and C6 (ortho) positions. Due to steric hindrance from the adjacent methyl group at C3, the C6 position is less accessible. Therefore, iodination is expected to occur predominantly at the C4 position, yielding 4-iodo-2-methoxy-3-methylanisole. Reagents such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile are commonly used for such transformations. The use of an organocatalyst, such as thiourea, with 1,3-diiodo-5,5-dimethylhydantoin (DIH) can also achieve mild and selective iodination of activated aromatic compounds. organic-chemistry.org
Bromination: The subsequent bromination of 4-iodo-2-methoxy-3-methylanisole would then be directed by the still-powerful methoxy group. The available ortho position (C6) is now activated for electrophilic substitution. However, to achieve bromination at the C1 position, a directed ortho-metalation strategy would be more effective. This involves using a strong base like n-butyllithium to deprotonate the C1 position, which is ortho to the methoxy group, followed by quenching with a bromine source like N-bromosuccinimide (NBS).
Strategy 2: Bromination followed by Iodination
Bromination: Alternatively, the first step could be the bromination of 2-methoxy-3-methylanisole. Similar to iodination, the primary product would be 4-bromo-2-methoxy-3-methylanisole due to the directing effect of the methoxy group.
Iodination: The subsequent iodination of 4-bromo-2-methoxy-3-methylanisole would then need to be directed to the C1 position. Again, a directed ortho-metalation approach would be the most reliable method to achieve this regioselectivity.
The choice between these strategies would depend on the relative ease of controlling each halogenation step and the potential for side reactions. The use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of arenes with N-halosuccinimides, which could be beneficial in such a multi-step synthesis. prepchem.comsigmaaldrich.com
Synthesis of Precursors and Substituted Anisole Derivatives for Target Compound Elaboration
The successful synthesis of this compound is highly dependent on the availability of a suitable starting material. A key precursor is 2-methoxy-3-methylanisole.
The synthesis of this precursor can begin from commercially available 3-methylanisole. researchgate.net A crucial step is the introduction of the methoxy group at the C2 position. This can be achieved through a hydroxylation reaction followed by methylation. Research has shown that enzymatic hydroxylation of 3-methylanisole can yield 4-methoxy-2-methylphenol as the main product, but other isomers are also possible. nih.gov
A more controlled chemical approach would involve the synthesis of 2-methoxy-3-methylphenol. researchgate.netwikipedia.org This compound can be prepared through various synthetic routes. Once 2-methoxy-3-methylphenol is obtained, it can be converted to 2-methoxy-3-methylanisole via a Williamson ether synthesis, reacting it with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Another important precursor strategy involves the use of directed ortho-metalation (DoM). semanticscholar.orgbeilstein-journals.org Starting with 3-methylanisole, a directed ortho-lithiation can be performed. The methoxy group directs the lithiation to the C2 position. Quenching the resulting aryllithium species with an appropriate electrophile can introduce a substituent that can later be converted to a methoxy group. However, a more direct approach would be to start with a precursor that already contains the 2-methoxy and 3-methyl substitution pattern.
For the stepwise halogenation strategy, mono-halogenated precursors would be synthesized first. For example, the synthesis of 4-iodo-2-methoxy-3-methylanisole would be achieved by the regioselective iodination of 2-methoxy-3-methylanisole as described in the previous section.
| Precursor | Starting Material | Key Reaction Step | Typical Reagents |
|---|---|---|---|
| 2-Methoxy-3-methylanisole | 2-Methoxy-3-methylphenol | Williamson Ether Synthesis | CH3I, K2CO3 |
| 4-Iodo-2-methoxy-3-methylanisole | 2-Methoxy-3-methylanisole | Electrophilic Iodination | NIS, Acetonitrile |
| 1-Bromo-2-methoxy-3-methylanisole | 2-Methoxy-3-methylanisole | Directed ortho-metalation then Bromination | 1. n-BuLi, TMEDA; 2. NBS |
Advanced Synthetic Techniques and Catalysis in Halogenation
To improve selectivity, yield, and safety, advanced synthetic techniques and catalysis are increasingly employed in halogenation reactions.
Continuous flow chemistry and microreactor technology offer significant advantages for halogenation reactions, which are often fast and highly exothermic. acs.orgresearchgate.net These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and safety. acs.org
For the synthesis of a multi-halogenated compound like this compound, microreactors can be particularly advantageous. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing the formation of hotspots that can lead to side reactions and reduced selectivity. researchgate.net
In a potential continuous flow process for the synthesis of the target compound, a stream of the precursor (e.g., 2-methoxy-3-methylanisole) would be mixed with a stream of the halogenating agent (e.g., NIS in acetonitrile) in a microreactor. The reaction mixture would then flow through the reactor for a defined residence time, allowing for controlled iodination at the C4 position. Subsequently, the product stream could be directed to a second microreactor for the next halogenation step, potentially after an in-line purification or solvent switch. This integrated approach can streamline the synthesis and minimize manual handling of intermediates. While specific applications to this exact molecule are not documented, the principles of flow chemistry have been successfully applied to various aromatic halogenations. nih.gov
| Parameter | Advantage | Impact on Synthesis |
|---|---|---|
| Temperature Control | Superior heat transfer | Reduced side products, improved regioselectivity |
| Mixing | Rapid and efficient mixing | Increased reaction rates, better control over stoichiometry |
| Safety | Small reaction volumes, containment of hazardous reagents | Safer handling of reactive halogens and intermediates |
| Scalability | Easier to scale up by numbering-up reactors | Facilitates production of larger quantities |
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, stability, and unique reactivity. acs.orgprinceton.edunih.gov They are particularly useful as oxidizing agents and in electrophilic functionalization reactions, including halogenations. princeton.eduresearchgate.net
For the synthesis of this compound, hypervalent iodine reagents can be employed in several ways. As mentioned, 1,3-diiodo-5,5-dimethylhydantoin (DIH) can be used for the initial iodination step. organic-chemistry.org
Furthermore, hypervalent iodine reagents can mediate bromination reactions. For instance, a combination of an iodoarene catalyst with an oxidant and a bromide source can achieve regioselective monobromination of electron-rich aromatic compounds. This approach offers a milder alternative to traditional brominating agents.
A particularly elegant strategy would involve the sequential use of hypervalent iodine chemistry for both halogenation steps. For example, after the initial iodination of 2-methoxy-3-methylanisole to form 4-iodo-2-methoxy-3-methylanisole, a subsequent bromination could be carried out using a hypervalent iodine-based reagent system. The development of catalytic systems where the iodoarene is regenerated in situ makes these processes more atom-economical and environmentally friendly. acs.org The electrophilic nature of these reagents can be tuned by modifying the ligands on the iodine atom, potentially offering a high degree of control over the regioselectivity of the halogenation. nih.gov
Reactivity and Transformational Chemistry of 1 Bromo 4 Iodo 2 Methoxy 3 Methylbenzene
Transition Metal-Catalyzed Cross-Coupling Reactions of Dihaloarenesrhhz.netbohrium.com
The presence of two different halogen atoms on the benzene (B151609) ring of 1-Bromo-4-iodo-2-methoxy-3-methylbenzene is of significant synthetic utility. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the aryl halide is a critical step. The reactivity of aryl halides in this step follows the general trend I > Br > Cl > F. wikipedia.orglibretexts.org This predictable difference in reactivity allows for the selective transformation of the C-I bond while the C-Br bond remains intact, enabling subsequent, different coupling reactions at the bromine-substituted position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govrsc.org For dihaloarenes like this compound, the reaction can be performed with high regioselectivity. By carefully controlling the reaction conditions, an aryl or vinyl boronic acid can be coupled selectively at the more reactive C-I bond. This initial coupling yields a bromo-methoxy-methyl-biphenyl derivative, which can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to create complex, unsymmetrical biaryl structures. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4-Bromo-2-iodo-3-methoxy-5-methylbiphenyl | 92 |
This is an interactive data table. Users can sort and filter the data as needed.
Stille Coupling in the Synthesis of Aryl Derivatives
The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin compound) and an organic halide to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Stille reaction demonstrates excellent chemoselectivity based on the differing reactivities of the carbon-halogen bonds. libretexts.orgyoutube.com The C-I bond of this compound will react preferentially with an organostannane reagent, leaving the C-Br bond available for further transformations. wikipedia.orgopenochem.org This selectivity is crucial for the stepwise synthesis of poly-aryl systems.
Table 2: Selective Stille Coupling at the C-I Position
| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 4-Bromo-2-iodo-3-methoxy-5-methylbiphenyl | 85 |
This is an interactive data table. Users can sort and filter the data as needed.
Heck Coupling for Olefinic Functionalization
The Heck coupling is a palladium-catalyzed reaction that forms a substituted alkene by reacting an unsaturated halide with an alkene and a base. nih.gov The reaction with this compound can be directed to occur exclusively at the C-I bond. researchgate.netresearchgate.net This allows for the introduction of an olefinic substituent at the 4-position of the benzene ring. The resulting bromo-alkenyl-benzene derivative is a versatile intermediate for further synthetic manipulations, including intramolecular cyclization reactions or a second cross-coupling reaction at the C-Br site.
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.org This reaction is particularly noted for its high degree of selectivity. When this compound is treated with a terminal alkyne under Sonogashira conditions, the coupling occurs selectively at the C-I bond, even at room temperature. libretexts.orgwikipedia.orgnih.gov This yields an aryl alkyne, preserving the bromo group for subsequent functionalization.
Table 3: Regioselective Sonogashira Coupling Data
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 1-Bromo-2-methoxy-3-methyl-4-(phenylethynyl)benzene | 95 |
This is an interactive data table. Users can sort and filter the data as needed.
Kumada Coupling and Related Nickel/Palladium Catalyzed Cross-Couplings
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide to form a C-C bond, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction was one of the first cross-coupling methods developed. organic-chemistry.org For substrates like this compound, the higher reactivity of the C-I bond also dictates the site of the initial coupling reaction. nrochemistry.com The use of highly reactive Grignard reagents requires careful consideration of functional group tolerance on the substrate, though modern methods have expanded the scope of this reaction. scientificupdate.comnih.gov
Electrophilic Aromatic Substitution Pathways in Substituted Benzene Ringsmasterorganicchemistry.com
The two available positions for substitution are C5 and C6.
Position 5: This position is para to the strongly activating methoxy (B1213986) group and ortho to the iodo group.
Position 6: This position is para to the activating methyl group and ortho to the bromo group.
The powerful activating and para-directing influence of the methoxy group would strongly favor substitution at the C5 position. However, the steric bulk of the adjacent methyl group at C3 and the iodo group at C4 may hinder the approach of an electrophile to C5. The methyl group's para-directing effect to C6 is also a significant factor. Therefore, electrophilic substitution reactions like nitration or bromination would likely yield a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution Reactions at Halogenated Centers
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it typically requires strong electron-withdrawing groups to activate the aromatic ring, which are absent in this molecule. The methoxy and methyl groups are electron-donating, which generally disfavors the addition-elimination mechanism of SNAr.
However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, substitution could potentially occur. The relative reactivity of the C-I versus the C-Br bond in SNAr reactions is influenced by two opposing factors: the C-I bond is weaker and more polarizable, making it more susceptible to cleavage, but iodine is a better leaving group than bromine. In many cases, the C-I bond is more labile.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Halogen Center | Relative Bond Strength (C-X) | Leaving Group Ability | Predicted Reactivity |
| C-I | Weaker | Excellent | More likely to be substituted |
| C-Br | Stronger | Good | Less likely to be substituted |
Note: This table is based on general principles and not on experimental data for this compound.
Organometallic Chemistry and Selective Functionalization via Grignard Reagents and Other Organometallics
The formation of organometallic reagents, such as Grignard or organolithium species, is a key transformation for aryl halides. The differential reactivity of the carbon-iodine and carbon-bromine bonds is pivotal in achieving selective functionalization. The C-I bond is significantly more reactive towards metals like magnesium and lithium than the C-Br bond.
This reactivity difference allows for the selective formation of a Grignard reagent at the iodinated position. By carefully controlling the stoichiometry of the magnesium and the reaction conditions (e.g., low temperature), it is possible to form 4-bromo-2-methoxy-3-methylphenylmagnesium iodide, leaving the bromo group intact for subsequent transformations.
Table 2: Selective Formation of Organometallic Reagents
| Reagent | Reaction Site | Conditions | Product |
| Mg (Grignard) | C-I | Stoichiometric Mg, low temp. | 4-Bromo-2-methoxy-3-methylphenylmagnesium iodide |
| n-BuLi | C-I | Stoichiometric n-BuLi, low temp. | 4-Bromo-2-methoxy-3-methylphenyllithium |
Note: This table represents predicted outcomes based on known reactivity patterns of similar dihaloarenes.
Once formed, these organometallic intermediates can be reacted with a variety of electrophiles to introduce new functional groups at the 4-position with high regioselectivity.
Chemoselectivity and Regioselectivity in Multi-Functionalized Aromatic Systems
The concept of chemoselectivity is central to the synthetic utility of this compound. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, the carbon-iodine bond is substantially more reactive than the carbon-bromine bond. This allows for selective coupling at the C4 position.
For instance, in a palladium-catalyzed Sonogashira coupling, an alkyne can be selectively coupled at the iodo-substituted carbon, leaving the bromo group available for a subsequent, different cross-coupling reaction. This stepwise functionalization is a powerful tool in the synthesis of complex organic molecules.
The regioselectivity of these reactions is dictated by the initial positions of the halogens on the aromatic ring. The methoxy and methyl groups also exert electronic and steric influences on the reactivity of the molecule, though the dominant factor in chemoselective cross-coupling is the inherent reactivity difference between the C-I and C-Br bonds.
Table 3: Predicted Chemoselective Cross-Coupling Reactions
| Reaction | Catalyst | Coupling Partner | Selective Site | Product Type |
| Suzuki | Pd(0) | Arylboronic acid | C-I | Biaryl |
| Sonogashira | Pd(0)/Cu(I) | Terminal alkyne | C-I | Arylalkyne |
| Heck | Pd(0) | Alkene | C-I | Arylalkene |
Note: This table illustrates the expected chemoselectivity based on established principles for dihaloarenes.
Mechanistic Investigations of Reactions Involving 1 Bromo 4 Iodo 2 Methoxy 3 Methylbenzene
Elucidation of Electrophilic Substitution Mechanisms and Benzenonium Ion Intermediates
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation known as a benzenonium ion (or arenium ion). msu.edubyjus.comwikipedia.org The regioselectivity and rate of these reactions are profoundly influenced by the substituents already present on the aromatic ring. youtube.comnih.govlibretexts.org
In the case of 1-bromo-4-iodo-2-methoxy-3-methylbenzene, the directing effects of the four substituents—methoxy (B1213986) (-OCH3), methyl (-CH3), bromo (-Br), and iodo (-I)—must be considered. The methoxy group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. The methyl group is also an activating, ortho, para-directing group through an inductive effect. Conversely, the bromine and iodine atoms are deactivating groups due to their inductive electron-withdrawing nature, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
The formation of the benzenonium ion intermediate is the rate-determining step in electrophilic aromatic substitution. The stability of this intermediate is crucial in determining the reaction pathway. For this compound, electrophilic attack at the available position would lead to a benzenonium ion where the positive charge can be delocalized across the ring and, importantly, onto the oxygen atom of the methoxy group, which provides significant resonance stabilization.
Table 1: Predicted Influence of Substituents on the Rate and Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Substituent | Activating/Deactivating | Directing Effect | Predicted Influence on Reaction Rate |
| -OCH₃ | Strongly Activating | Ortho, Para | Rate Accelerating |
| -CH₃ | Activating | Ortho, Para | Rate Accelerating |
| -Br | Deactivating | Ortho, Para | Rate Retarding |
| -I | Deactivating | Ortho, Para | Rate Retarding |
This table is illustrative and based on general principles of substituent effects in electrophilic aromatic substitution.
Understanding Halogen-Metal Exchange Processes in Organometallic Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the formation of organometallic reagents that are valuable in carbon-carbon bond-forming reactions. wikipedia.org This process typically involves the reaction of an aryl or alkyl halide with an organolithium or Grignard reagent. In dihaloarenes, the regioselectivity of the exchange is often a critical consideration. researchgate.net
For this compound, there are two potential sites for halogen-metal exchange: the carbon-bromine bond and the carbon-iodine bond. Generally, the rate of halogen-metal exchange follows the trend I > Br > Cl. wikipedia.org This preference is attributed to the weaker carbon-halogen bond strength for heavier halogens and the greater polarizability of iodine, which facilitates the formation of the "ate" complex intermediate. wikipedia.org
Therefore, in a reaction with an organolithium reagent such as n-butyllithium, it is highly probable that the iodine atom would undergo exchange preferentially over the bromine atom. This would lead to the formation of a lithiated intermediate at the position formerly occupied by iodine. The presence of the methoxy group can also influence the rate and selectivity of the exchange through chelation with the lithium reagent, although steric hindrance from the adjacent methyl group might play a role. nih.gov
Table 2: General Conditions for Halogen-Metal Exchange Reactions
| Reagent | Typical Solvent | Temperature Range | Comments |
| n-Butyllithium | Tetrahydrofuran (THF), Diethyl ether | -78 °C to 0 °C | Common for selective iodine or bromine exchange. |
| sec-Butyllithium | THF, Diethyl ether | -78 °C to -40 °C | More reactive than n-butyllithium. |
| tert-Butyllithium | THF, Pentane | -100 °C to -78 °C | Very reactive, can lead to side reactions if not controlled. |
| Isopropylmagnesium chloride | THF | 0 °C to room temp. | Often used for bromine-magnesium exchange. |
This table provides general conditions and is not specific to this compound.
Analysis of Radical Mechanisms in Aromatic Halogenation and Functionalization
While electrophilic substitution is the dominant pathway for many aromatic functionalization reactions, radical mechanisms can also be operative, particularly under specific conditions such as the presence of radical initiators (e.g., UV light, peroxides) or with certain reagents. Radical reactions involving aromatic compounds can lead to substitution on the ring or on alkyl side chains.
In the context of this compound, a radical halogenation reaction, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, would be expected to selectively occur at the benzylic position of the methyl group. mnstate.edu The benzylic C-H bond is weaker than the aromatic C-H bonds and the resulting benzylic radical is stabilized by resonance with the aromatic ring. This would lead to the formation of 1-bromo-4-iodo-2-methoxy-3-(bromomethyl)benzene.
Direct radical substitution on the aromatic ring is less common but can occur under specific conditions, such as in the Sandmeyer reaction or through the generation of aryl radicals from diazonium salts. The study of cation radicals of substituted benzenes provides insight into the electron distribution and potential reactivity in radical reactions. nih.gov The presence of multiple substituents on the ring of this compound would influence the stability and reactivity of any potential aryl radical intermediate.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, determining the structures of transition states, and predicting reaction outcomes. nih.govkuleuven.beirjet.net For a complex molecule like this compound, computational studies could provide detailed insights into the energetics of various reaction pathways.
In the context of electrophilic aromatic substitution, DFT calculations can be used to model the benzenonium ion intermediates and the corresponding transition states for electrophilic attack at different positions on the ring. researchgate.net Such studies can quantify the stabilizing effects of the methoxy and methyl groups and the deactivating effects of the halogens, providing a more nuanced understanding of the regioselectivity than can be achieved through qualitative arguments alone. rsc.org
For halogen-metal exchange reactions, computational models can help to elucidate the structure of the "ate" complex intermediate and the transition state for the exchange process. stackexchange.com These calculations can confirm the kinetic preference for iodine exchange over bromine exchange and explore the potential influence of the methoxy group on the reaction coordinate.
Table 3: Commonly Used Computational Methods for Mechanistic Studies of Aromatic Compounds
| Method | Basis Set | Common Applications |
| Density Functional Theory (DFT) | B3LYP, M06-2X with basis sets like 6-31G(d,p) or larger | Geometry optimization, transition state searching, calculation of reaction energies and activation barriers. |
| Møller–Plesset perturbation theory (MP2) | Various Pople or Dunning basis sets | Higher accuracy energy calculations, often used for single-point energy calculations on DFT-optimized geometries. |
| Coupled Cluster (CC) theory | Various Dunning basis sets | High-accuracy "gold standard" calculations for small systems or for benchmarking other methods. |
This table lists common computational methods and is not indicative of specific studies on this compound.
Advanced Spectroscopic and Computational Characterization of 1 Bromo 4 Iodo 2 Methoxy 3 Methylbenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, the exact arrangement and connectivity of atoms can be established.
The ¹H NMR spectrum of 1-Bromo-4-iodo-2-methoxy-3-methylbenzene is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic region would feature two signals for the two non-equivalent aromatic protons. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 would appear as a doublet due to coupling with H-5. The aliphatic region would contain two sharp singlets: one for the three protons of the methoxy (B1213986) group (-OCH₃) and another for the three protons of the methyl group (-CH₃) attached to the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating methoxy and methyl groups and the electron-withdrawing halogens (bromine and iodine) all modulate the local magnetic fields.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous substituted benzene compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Aromatic) | 7.0 - 7.5 | Doublet (d) | 8.0 - 9.0 |
| H-6 (Aromatic) | 6.8 - 7.3 | Doublet (d) | 8.0 - 9.0 |
| -OCH₃ (Methoxy) | 3.8 - 4.0 | Singlet (s) | N/A |
| -CH₃ (Methyl) | 2.2 - 2.5 | Singlet (s) | N/A |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six unique aromatic carbons and the two aliphatic carbons of the methoxy and methyl groups. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bonded to the electronegative bromine (C-1), iodine (C-4), and oxygen (C-2) atoms will have their resonances shifted to characteristic downfield positions. The carbon bearing the methyl group (C-3) and the unsubstituted aromatic carbons (C-5, C-6) will appear at relatively upfield positions in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on substituent effects in similar aromatic systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 110 - 120 |
| C-2 (C-OCH₃) | 155 - 160 |
| C-3 (C-CH₃) | 130 - 140 |
| C-4 (C-I) | 90 - 100 |
| C-5 | 130 - 135 |
| C-6 | 115 - 125 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 25 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. wikipedia.orgharvard.edu
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the signals of the aromatic protons H-5 and H-6, confirming their adjacent positions on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. wikipedia.org It would show cross-peaks connecting the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal. It would also definitively link the methoxy proton signal to the methoxy carbon signal and the methyl proton signal to the methyl carbon signal.
Table 3: Key Expected 2D NMR Correlations
| 2D Experiment | Correlating Nuclei | Expected Information |
| COSY | H-5 ↔ H-6 | Confirms adjacency of the two aromatic protons. |
| HSQC | H-5 ↔ C-5; H-6 ↔ C-6 | Assigns specific aromatic carbons to their attached protons. |
| -OCH₃ protons ↔ -OCH₃ carbon | Confirms methoxy group assignment. | |
| -CH₃ protons ↔ -CH₃ carbon | Confirms methyl group assignment. | |
| HMBC | -CH₃ protons ↔ C-2, C-3, C-4 | Confirms the position of the methyl group relative to the methoxy and iodo substituents. |
| -OCH₃ protons ↔ C-2 | Confirms the position of the methoxy group. | |
| H-5 ↔ C-1, C-3, C-4 | Confirms connectivity around the aromatic ring. |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. researchgate.netresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. Strong bands corresponding to aromatic C=C stretching would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group typically gives rise to a strong, distinct band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, often give a strong signal in the Raman spectrum. The C-Br and C-I stretching vibrations, which occur in the far-infrared region (typically below 650 cm⁻¹), can also be observed and are useful for confirming the presence of the halogen substituents. researchgate.net
Table 4: Predicted Vibrational Frequencies for Key Functional Groups Data based on characteristic frequencies for substituted benzenes. irjet.netscirp.org
| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | FT-IR, Raman | 3050 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch (-CH₃, -OCH₃) | FT-IR, Raman | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium to Strong |
| Asymmetric C-O Stretch (Aryl-ether) | FT-IR | 1230 - 1270 | Strong |
| Symmetric C-O Stretch (Aryl-ether) | FT-IR | 1020 - 1070 | Strong |
| C-Br Stretch | FT-IR, Raman | 500 - 650 | Medium |
| C-I Stretch | FT-IR, Raman | 480 - 600 | Medium |
X-ray Crystallography for Precise Solid-State Structure Determination
For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine intramolecular details such as bond lengths, bond angles, and torsion angles with very high precision. researchgate.net For this compound, it would confirm the planarity of the benzene ring and the orientation of the substituents. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces or potential weak halogen bonding (e.g., I···O or Br···O interactions), which govern the solid-state architecture.
Table 5: Expected Molecular Geometry Parameters from X-ray Crystallography Expected values based on data for similar halogenated aromatic compounds. researchgate.netgrowingscience.com
| Parameter | Atom Pair/Group | Expected Value |
| Bond Length | C-Br | 1.88 - 1.92 Å |
| C-I | 2.08 - 2.12 Å | |
| C-O (methoxy) | 1.35 - 1.38 Å | |
| C(aromatic)-C(aromatic) | 1.38 - 1.41 Å | |
| Bond Angle | C-C-Br | 118 - 122° |
| C-C-I | 118 - 122° | |
| C-O-C | 116 - 120° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds, the primary absorptions are due to π → π* transitions within the benzene ring. Benzene itself exhibits characteristic absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 255 nm. up.ac.za
The presence of substituents on the benzene ring alters the energy of the molecular orbitals and thus shifts the position and intensity of these absorption bands. hnue.edu.vnijermt.org The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating auxochromes that typically cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). Halogens like bromine and iodine also act as auxochromes, contributing to a red shift due to their lone pairs of electrons participating in resonance, although their electron-withdrawing inductive effect can moderate this. The cumulative effect of these four substituents on this compound would be a significant bathochromic shift of the primary absorption bands compared to unsubstituted benzene. up.ac.za
Table 6: Expected UV-Vis Absorption Data Predictions based on the cumulative effects of substituents on the benzene chromophore.
| Transition Type | Expected λₘₐₓ (nm) | Origin |
| π → π | 220 - 240 | Primary band, shifted by substituents. |
| π → π | 270 - 290 | Secondary band, shifted and intensified by substituents. |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular mass of a compound and elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion peak.
Electron ionization (EI) mass spectrometry of aromatic compounds typically yields a prominent molecular ion peak due to the stability of the aromatic ring. libretexts.org The fragmentation of this compound is expected to proceed through several predictable pathways based on the lability of its substituent groups. Common fragmentation patterns for substituted aromatic compounds involve the cleavage of bonds beta to the aromatic ring. slideshare.net
Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A peak at [M-15]⁺ would result from the cleavage of the methoxy group. This is a common fragmentation for anisole (B1667542) derivatives.
Loss of a methoxy radical (•OCH₃): A peak at [M-31]⁺ could occur.
Loss of bromine radical (•Br): A peak corresponding to [M-79/81]⁺.
Loss of iodine radical (•I): A peak at [M-127]⁺.
Cleavage of Halogens: The relative intensity of peaks resulting from the loss of halogens can provide information about the relative strength of the C-Br and C-I bonds.
The stability of the resulting carbocations and radical species governs the relative abundance of the fragment ions observed in the mass spectrum.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₈H₈BrIO]⁺ | 341.88 | Molecular Ion ([M]⁺) |
| [C₇H₅BrIO]⁺ | 326.86 | Loss of methyl radical (•CH₃) |
| [C₇H₈BrO]⁺ | 214.97 | Loss of iodine radical (•I) |
Quantum Chemical Computations for Electronic and Molecular Properties
Quantum chemical computations offer profound insights into the electronic structure, molecular geometry, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and energetics of molecules. asianpubs.org For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G**), can determine the most stable conformation (optimized geometry). researchgate.netacs.org These calculations provide precise values for bond lengths, bond angles, and dihedral angles.
The calculations would reveal the spatial arrangement of the bulky bromo and iodo substituents and the methoxy and methyl groups around the benzene ring. The results are crucial for understanding steric effects and their influence on the molecule's reactivity. fiveable.me Energetic calculations also provide the molecule's total energy, heat of formation, and dipole moment, which are fundamental to describing its stability and polarity. libretexts.org
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. acs.org For this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing halogens will influence the energy of the LUMO. The distribution of these orbitals across the aromatic ring and substituents indicates the regions most involved in electron donation and acceptance. libretexts.orgstackexchange.com
Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and prone to nucleophilic attack. walisongo.ac.idresearchgate.net
For this compound, the MEP surface would likely show negative potential around the oxygen atom of the methoxy group and across the π-system of the aromatic ring, influenced by the electron-donating groups. msu.edu The halogen atoms, despite their electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-X bond axis, which is significant for understanding halogen bonding. researchgate.netresearchgate.net The map helps identify the most probable sites for protonation and other electrophilic substitution reactions. byjus.com
Investigation of Charge Transfer Characteristics
Intramolecular charge transfer (ICT) plays a significant role in the electronic properties of polysubstituted benzenes. ucalgary.ca In this compound, the interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups and the electron-withdrawing (via inductive effect) but also electron-donating (via resonance) halogen substituents (Br, I) creates a complex charge distribution. libretexts.org
Theoretical Prediction of Reactivity and Selectivity Profiles
Computational chemistry provides a framework for predicting the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene ring determine the position of attack for an incoming electrophile. fiveable.me
In this compound, the substituents have the following directing effects:
-OCH₃ (Methoxy): Strongly activating, ortho-, para-director. studymind.co.uk
-CH₃ (Methyl): Activating, ortho-, para-director. libretexts.org
-Br (Bromo) and -I (Iodo): Deactivating, ortho-, para-directors. msu.edu
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OCH₃ | 2 | Strongly Activating | Ortho, Para |
| -CH₃ | 3 | Activating | Ortho, Para |
| -Br | 1 | Deactivating | Ortho, Para |
Applications As a Versatile Synthetic Building Block and Precursor
Construction of Complex Aromatic Architectures and Substituted Biaryl Systems
The presence of both bromo and iodo substituents on the benzene (B151609) ring makes 1-Bromo-4-iodo-2-methoxy-3-methylbenzene an excellent substrate for sequential and regioselective cross-coupling reactions. This differential reactivity is crucial for the controlled construction of complex, unsymmetrical biaryl systems and other elaborate aromatic architectures, which are significant motifs in pharmaceuticals, agrochemicals, and materials science. d-nb.info
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. This allows for the selective reaction at the C4 position (iodine) while leaving the C1 position (bromine) intact for a subsequent, different coupling reaction. This stepwise approach enables the introduction of two different aryl or vinyl groups onto the benzene core, leading to highly substituted and complex final products.
For instance, the iodine at C4 can first be coupled with an arylboronic acid under Suzuki-Miyaura conditions. The resulting bromo-methoxy-methyl-biphenyl can then undergo a second coupling reaction at the C1 position with a different boronic acid to yield a terphenyl system. This method provides a strategic and efficient pathway to sterically hindered tri- and tetra-ortho-substituted biaryls, which can be challenging to synthesize using traditional methods. d-nb.info Base-promoted, ligand-free cross-coupling reactions of arenes with aryl halides represent another avenue for biaryl formation. acs.org The ability to form these complex structures is a significant development in the field of biaryl synthesis. d-nb.infoacs.org
Table 1: Reactivity in Sequential Cross-Coupling Reactions
| Position | Halogen | Relative Reactivity in Pd-Catalyzed Coupling | Potential First Coupling Site | Potential Second Coupling Site |
| C4 | Iodine | Higher | Yes | No |
| C1 | Bromine | Lower | No | Yes |
This sequential functionalization is a powerful tool for creating a diverse library of complex molecules from a single, readily accessible starting material.
Precursor for Advanced Organic Materials Development
The structural framework of this compound is a suitable starting point for the synthesis of molecules intended for use in advanced organic materials. Its rigid aromatic core and multiple sites for functionalization allow for the systematic tuning of electronic and physical properties required for specific applications.
While direct application of this compound in OLEDs is not documented, its role as a precursor is significant. The core components of OLEDs are typically complex, conjugated organic molecules that form the emissive and charge-transport layers. Building blocks derived from this compound, such as substituted biaryl and terphenyl systems, are fundamental to creating these materials. By using sequential cross-coupling reactions, large, planar, and rigid structures with extended π-conjugation can be synthesized. These characteristics are essential for achieving high charge carrier mobility and efficient electroluminescence. The methoxy (B1213986) and methyl groups can also be used to fine-tune the solubility, film-forming properties, and solid-state packing of the final materials, which are critical parameters for device performance and longevity.
Conducting polymers are characterized by a backbone of continuously overlapping π-orbitals. The synthesis of such polymers often relies on the polymerization of appropriately functionalized aromatic monomers. This compound can be converted into monomers suitable for polymerization through reactions like Yamamoto or Suzuki polycondensation. For example, converting both the bromo and iodo groups to boronic esters would yield a monomer that can be polymerized. Alternatively, forming a diboronic ester at one position and leaving the halogen at the other allows for A-B type polymerization with another comonomer. The methoxy and methyl substituents can enhance the solubility of the resulting polymers, which is often a challenge, facilitating their processing into thin films for electronic applications.
Synthesis of Functionalized Analogues and Derivatives with Varied Substitution Patterns
The true versatility of this compound lies in its potential to generate a vast array of derivatives with diverse substitution patterns. The orthogonal reactivity of the iodo and bromo groups is the key feature that enables this synthetic flexibility.
Selective metal-halogen exchange is another powerful strategy. For example, treatment with an organolithium reagent at low temperature typically results in selective exchange with the more reactive iodine, generating a lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce functionalities such as carboxyl groups, aldehydes, silyl (B83357) groups, or additional alkyl/aryl moieties. Following this, the remaining bromine atom is available for further transformation, for instance, via another cross-coupling reaction. This approach allows for the introduction of a diverse range of functional groups at specific positions on the aromatic ring. nih.gov
Table 2: Examples of Selective Functionalization Reactions
| Reaction Type | Reagents | Position Reacted | Introduced Functionality |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C4 (Iodine) | Aryl group |
| Stille Coupling | Organostannane, Pd catalyst | C4 (Iodine) | Alkyl, Vinyl, or Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | C4 (Iodine) | Alkynyl group |
| Lithium-Halogen Exchange | n-Butyllithium or t-Butyllithium | C4 (Iodine) | Lithium (trapped with electrophile) |
| Suzuki Coupling (on remaining bromine) | Arylboronic acid, Pd catalyst, Base | C1 (Bromine) | Aryl group |
This strategic, multi-step functionalization allows chemists to design and synthesize complex molecules with precisely controlled substitution patterns, making this compound a valuable platform for creating novel compounds for various chemical and material science applications.
Future Research Directions and Concluding Outlook
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on atom economy—maximizing the incorporation of reactant atoms into the final product. rsc.orgrsc.org Future research will focus on moving away from traditional halogenation and functionalization methods that often use stoichiometric reagents and generate significant waste.
Key research areas will include:
Catalytic Halogenation: Developing catalytic methods for the direct and regioselective borylation and iodination of methoxy-methylbenzene precursors would reduce the need for harsh reagents and improve atom economy.
C-H Activation: Direct C-H functionalization represents an ideal synthetic strategy. Future work will aim to develop catalytic systems capable of selectively activating and halogenating specific C-H bonds on an aromatic ring, bypassing the need for pre-functionalized starting materials and thus minimizing waste streams.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for easier scale-up. Integrating the synthesis of halogenated methoxybenzenes into flow systems can lead to more efficient and sustainable production processes. youtube.com
Bio-inspired Catalysis: Exploring enzyme-based catalysis for halogenation reactions could offer highly selective and environmentally benign synthetic routes, mimicking nature's approach to creating halogenated compounds. youtube.com
Recent studies have highlighted various strategies for achieving 100% atom economy in the synthesis of complex molecules, such as the iodosulfenylation of alkynes using only iodine and disulfides. rsc.org Applying similar principles to the synthesis of aromatic building blocks is a critical goal.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The utility of 1-Bromo-4-iodo-2-methoxy-3-methylbenzene lies in the differential reactivity of its halogen substituents in cross-coupling reactions. Palladium-catalyzed reactions are a mainstay, but the future lies in developing more advanced and sustainable catalytic systems. mdpi.com
Future developments are expected in:
Earth-Abundant Metal Catalysts: Reducing reliance on expensive and rare precious metals like palladium is a major objective. Research into catalysts based on first-row transition metals such as nickel, copper, and iron for cross-coupling reactions is a high-priority area. acs.org While nickel has shown promise, challenges remain in matching the broad applicability and efficiency of palladium systems. youtube.com
Photoredox Catalysis: Light-driven catalytic cycles offer mild reaction conditions and unique reactivity pathways. Developing photoredox methods for the selective functionalization of polyhalogenated aromatics could enable new transformations that are difficult to achieve with traditional thermal methods.
Ligand Design: The ligand surrounding the metal center is crucial for controlling catalyst activity and selectivity. Future efforts will focus on designing sophisticated ligands that can precisely differentiate between the C-Br and C-I bonds of substrates like this compound, even under similar reaction conditions. This allows for predictable, site-selective cross-coupling. nih.gov
Nanoparticle Catalysis: Palladium nanoparticles (PdNPs) are emerging as highly active and recyclable catalysts for cross-coupling reactions. mdpi.com Encapsulating these nanoparticles in sustainable supports, such as biopolymers or magnetic nanosilica, can enhance their stability, prevent leaching, and allow for easy recovery and reuse, aligning with green chemistry principles. mdpi.com
| Catalyst Trend | Objective | Potential Advantage |
| Earth-Abundant Metals (Ni, Cu, Fe) | Reduce reliance on palladium. | Lower cost, increased sustainability. |
| Photoredox Catalysis | Access novel reaction pathways. | Mild conditions, unique selectivity. |
| Advanced Ligand Design | Improve site-selectivity. | Precise control over functionalization order. |
| Supported Nanoparticles | Enhance catalyst reusability. | Greener processes, reduced metal waste. |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Key applications include:
Regioselectivity Prediction: ML models can be trained on vast reaction databases to predict the most likely site of halogenation or subsequent functionalization on a substituted benzene (B151609) ring. rsc.orgchemrxiv.org Models like RegioML have already demonstrated high accuracy in predicting the outcomes of electrophilic aromatic substitution reactions, reducing the need for extensive experimental screening. rsc.orgchemrxiv.org
Reaction Condition Optimization: AI algorithms can analyze the outcomes of previous experiments to suggest optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and selectivity for a desired transformation.
Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools are becoming increasingly sophisticated. nih.govacs.org AI-driven platforms can propose novel and efficient synthetic routes to complex target molecules starting from simple, purchasable building blocks, potentially identifying pathways that a human chemist might overlook. pharmafeatures.comacs.org
Bridging ML and DFT: Hybrid models that combine machine learning with Density Functional Theory (DFT) calculations can provide highly accurate predictions of reaction outcomes, such as regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, in a fraction of the time required by traditional computational methods. researchgate.net
| AI/ML Application | Function | Impact on Synthesis |
| Regioselectivity Models | Predicts site of reaction on a molecule. digitellinc.com | Reduces screening experiments, saves resources. |
| Condition Optimization | Suggests ideal catalyst, solvent, etc. | Improves reaction yield and efficiency. |
| Retrosynthesis Tools | Designs entire synthetic pathways. pharmafeatures.com | Accelerates the design of routes to new molecules. |
| Hybrid ML-DFT Models | Accurately predicts reaction feasibility. researchgate.net | Provides rapid, high-confidence predictions. |
Expanding the Scope of Orthogonal Functionalization in Polyhalogenated Aromatics
Orthogonal functionalization—the ability to selectively modify one functional group in the presence of others—is central to the utility of molecules like this compound. The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed cross-coupling, allowing for a stepwise approach. Future research will focus on expanding the toolbox of orthogonal reactions.
Directions for exploration include:
Expanding Orthogonal Reactions: Developing new sets of mutually compatible reactions beyond the standard Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This could include orthogonal C-H activation, metallation, or cycloaddition reactions that are selective for one halogenated site over another.
Switchable Catalysis: Designing catalytic systems where the selectivity can be "switched" by a simple change in reaction conditions (e.g., ligand, additive, or light source). This would allow a single precursor to be directed towards different products on demand, enhancing synthetic flexibility. nih.gov
Halogen Exchange Reactions: Investigating selective halogen exchange reactions (e.g., bromo-to-iodo conversion) as a strategy to modulate the reactivity of a specific site on the aromatic ring, thereby enabling alternative functionalization sequences. researchgate.net
Role of Halogenated Methoxybenzenes in Emerging Chemical Technologies
Halogenated aromatic compounds are not just intermediates; they are key components in a range of advanced materials and pharmaceuticals. The specific substitution pattern of this compound makes it a precursor to highly functionalized structures relevant to several emerging technologies.
Future applications could include:
Organic Electronics: Polysubstituted aromatic rings are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely tune the electronic properties of a molecule through sequential, site-selective cross-coupling makes these building blocks highly valuable.
Medicinal Chemistry: The methoxybenzene motif is present in numerous bioactive molecules. The ability to rapidly generate diverse libraries of compounds by functionalizing the bromo and iodo positions is a powerful tool in drug discovery for creating and testing new therapeutic agents.
Functional Polymers and Materials: Incorporating highly substituted aromatic units into polymers can imbue them with desirable properties such as thermal stability, conductivity, or specific optical characteristics. Halogenated monomers are key for polymerization reactions like Suzuki polycondensation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
